molecular formula C16H14N2O B11577167 5-(3,5-Dimethylphenyl)-3-phenyl-1,2,4-oxadiazole

5-(3,5-Dimethylphenyl)-3-phenyl-1,2,4-oxadiazole

Cat. No.: B11577167
M. Wt: 250.29 g/mol
InChI Key: BRHDLTAGTBOWCG-UHFFFAOYSA-N
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Description

5-(3,5-Dimethylphenyl)-3-phenyl-1,2,4-oxadiazole is an organic compound that belongs to the class of oxadiazoles Oxadiazoles are heterocyclic compounds containing an oxygen and two nitrogen atoms in a five-membered ring This particular compound is characterized by the presence of a 3,5-dimethylphenyl group and a phenyl group attached to the oxadiazole ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(3,5-Dimethylphenyl)-3-phenyl-1,2,4-oxadiazole typically involves the cyclization of appropriate precursors. One common method is the reaction of 3,5-dimethylbenzohydrazide with benzonitrile oxide. The reaction is usually carried out in the presence of a base, such as sodium hydroxide, and under reflux conditions to facilitate the cyclization process.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

5-(3,5-Dimethylphenyl)-3-phenyl-1,2,4-oxadiazole can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can lead to the formation of amines or other reduced derivatives.

    Substitution: Electrophilic and nucleophilic substitution reactions can occur at the aromatic rings.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Reagents like halogens, nitrating agents, and sulfonating agents are used under controlled conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce amines.

Scientific Research Applications

5-(3,5-Dimethylphenyl)-3-phenyl-1,2,4-oxadiazole has found applications in various scientific research fields:

    Chemistry: It is used as a building block in the synthesis of more complex molecules and materials.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent.

    Industry: It is used in the development of advanced materials, such as polymers and coatings.

Mechanism of Action

The mechanism of action of 5-(3,5-Dimethylphenyl)-3-phenyl-1,2,4-oxadiazole involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

5-(3,5-Dimethylphenyl)-3-phenyl-1,2,4-oxadiazole is unique due to its specific structural features, which confer distinct chemical and physical properties. Its combination of a 3,5-dimethylphenyl group and a phenyl group attached to the oxadiazole ring sets it apart from other similar compounds, making it valuable for specific applications in research and industry.

Properties

Molecular Formula

C16H14N2O

Molecular Weight

250.29 g/mol

IUPAC Name

5-(3,5-dimethylphenyl)-3-phenyl-1,2,4-oxadiazole

InChI

InChI=1S/C16H14N2O/c1-11-8-12(2)10-14(9-11)16-17-15(18-19-16)13-6-4-3-5-7-13/h3-10H,1-2H3

InChI Key

BRHDLTAGTBOWCG-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=CC(=C1)C2=NC(=NO2)C3=CC=CC=C3)C

Origin of Product

United States

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